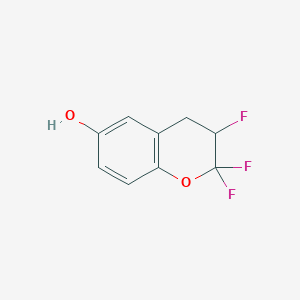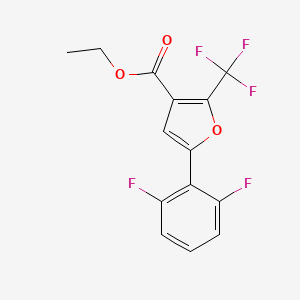![molecular formula C16H10F6N2O4 B6312636 1,2-Bis[4-nitro-2-(trifluoromethyl)phenyl]ethane CAS No. 1357623-98-3](/img/structure/B6312636.png)
1,2-Bis[4-nitro-2-(trifluoromethyl)phenyl]ethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis[4-nitro-2-(trifluoromethyl)phenyl]ethane, also known as BNTE, is an organic compound composed of two nitro-trifluoromethylphenyl rings linked by an ethane bridge. BNTE is a relatively new compound that has been studied for its potential applications in the fields of medicine and materials science.
Wissenschaftliche Forschungsanwendungen
1,2-Bis[4-nitro-2-(trifluoromethyl)phenyl]ethane has been studied for its potential applications in the fields of medicine and materials science. In medicine, this compound has been studied for its potential use as a drug delivery system. It has also been studied for its potential use as an anti-cancer agent, as it has been shown to have anti-tumor activity in vitro. In materials science, this compound has been studied for its potential use as a flame retardant, as it has been shown to have superior flame retardant properties compared to other compounds.
Wirkmechanismus
The mechanism of action of 1,2-Bis[4-nitro-2-(trifluoromethyl)phenyl]ethane is not yet fully understood. However, it is thought to act by binding to DNA and inhibiting the activity of certain enzymes involved in DNA replication, thus preventing the growth of cancer cells. It is also thought to act by forming a protective layer on materials, thus preventing the spread of flames.
Biochemical and Physiological Effects
This compound has been shown to have anti-tumor activity in vitro, as well as superior flame retardant properties compared to other compounds. It has also been shown to have low toxicity in humans, and is generally considered to be safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,2-Bis[4-nitro-2-(trifluoromethyl)phenyl]ethane in laboratory experiments include its low toxicity, its superior flame retardant properties, and its anti-tumor activity. The limitations of using this compound in laboratory experiments include its limited availability, its relatively high cost, and its lack of a fully understood mechanism of action.
Zukünftige Richtungen
1,2-Bis[4-nitro-2-(trifluoromethyl)phenyl]ethane has significant potential for future research and development. Potential future directions include further study of its mechanism of action, investigation of its potential use as a drug delivery system, and exploration of its potential use as an anti-cancer agent. Additionally, further research into its flame retardant properties could lead to improved fire safety standards for materials. Finally, further research into its synthesis method could lead to improved yields and lower costs.
Synthesemethoden
1,2-Bis[4-nitro-2-(trifluoromethyl)phenyl]ethane can be synthesized through a variety of methods, including the reaction of 4-nitro-2-(trifluoromethyl)phenol with ethylene chlorohydrin in the presence of a base. This method yields a product with a yield of up to 80%. An alternative method involves the reaction of 4-nitro-2-(trifluoromethyl)benzaldehyde with ethylene glycol in the presence of a base. This method yields a product with a yield of up to 70%.
Eigenschaften
IUPAC Name |
4-nitro-1-[2-[4-nitro-2-(trifluoromethyl)phenyl]ethyl]-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F6N2O4/c17-15(18,19)13-7-11(23(25)26)5-3-9(13)1-2-10-4-6-12(24(27)28)8-14(10)16(20,21)22/h3-8H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWSXXGPKZCKJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)CCC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,6-Dinitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B6312584.png)



![2-[4-(Trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312629.png)
![2-[4-(Trifluoromethoxy)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312632.png)
![Methyl 2-[3,5-bis(trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylate](/img/structure/B6312644.png)
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-methoxy-1,3-oxazole-4-carboxylic acid](/img/structure/B6312646.png)
